molecular formula C12H16O3S2 B12545937 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- CAS No. 669057-26-5

3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)-

Cat. No.: B12545937
CAS No.: 669057-26-5
M. Wt: 272.4 g/mol
InChI Key: UMERDAQJBIECOZ-UHFFFAOYSA-N
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Description

3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- is an organic compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-pentanone with methylthiol and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylthio and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and sulfones.

Scientific Research Applications

3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simpler ketone with similar structural features but lacking the methylthio and phenylsulfonyl groups.

    1-Phenyl-3-pentanone: Another ketone with a phenyl group but different functional groups compared to 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)-.

Uniqueness

3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both methylthio and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

669057-26-5

Molecular Formula

C12H16O3S2

Molecular Weight

272.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-methylsulfanylpentan-3-one

InChI

InChI=1S/C12H16O3S2/c1-10(12(13)8-9-16-2)17(14,15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

UMERDAQJBIECOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCSC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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